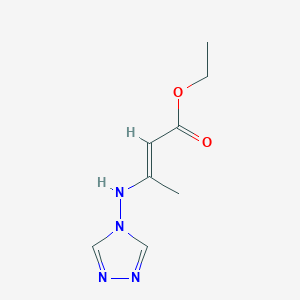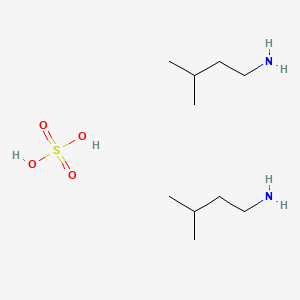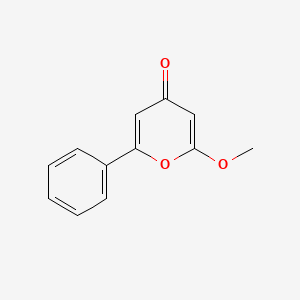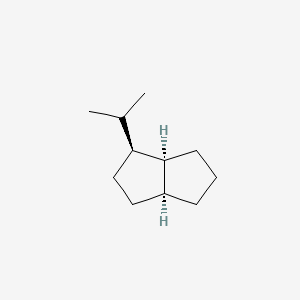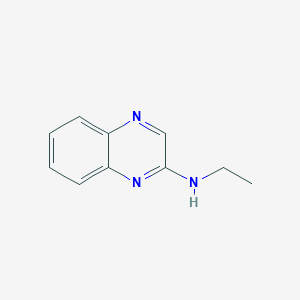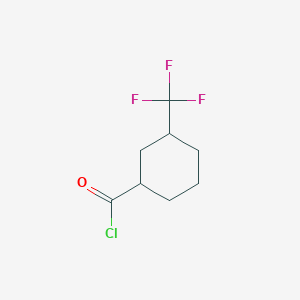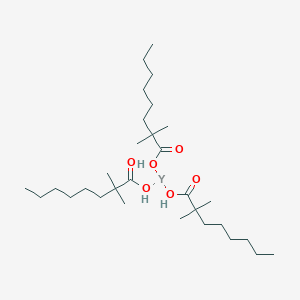
Yttrium(iii)neodecanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: Yttrium(iii)neodecanoate can be synthesized through the reaction of yttrium(iii) chloride with neodecanoic acid in the presence of a suitable solvent. The reaction typically occurs under reflux conditions, and the product is isolated by precipitation or solvent evaporation .
Industrial Production Methods: In industrial settings, this compound is produced using high-purity yttrium sources and neodecanoic acid. The reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity .
化学反応の分析
Types of Reactions: Yttrium(iii)neodecanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form yttrium oxide (Y2O3).
Reduction: It can be reduced to elemental yttrium under specific conditions.
Substitution: It can undergo ligand exchange reactions with other carboxylic acids.
Common Reagents and Conditions:
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Hydrogen gas or other reducing agents at high temperatures.
Substitution: Other carboxylic acids in the presence of a catalyst.
Major Products Formed:
Oxidation: Yttrium oxide (Y2O3).
Reduction: Elemental yttrium.
Substitution: Yttrium carboxylates with different ligands.
科学的研究の応用
Chemistry: Yttrium(iii)neodecanoate is used as a precursor in the synthesis of yttrium-containing materials, such as yttrium oxide nanoparticles, which have applications in catalysis and materials science .
Biology: It is used in the preparation of yttrium-based compounds for biological imaging and photodynamic therapy due to its favorable optical properties .
Medicine: this compound is explored for its potential use in drug delivery systems and as a component in radiopharmaceuticals for cancer treatment .
Industry: It is utilized in the production of high-performance materials, such as superconductors and phosphors for LED manufacturing .
作用機序
The mechanism by which yttrium(iii)neodecanoate exerts its effects involves the interaction of yttrium ions with biological molecules. In biological systems, yttrium ions can penetrate cell membranes and interact with proteins and nucleic acids, leading to various biochemical effects . The compound’s stability and ability to form complexes with other molecules make it a versatile agent in scientific research and industrial applications .
類似化合物との比較
- Yttrium(iii)acetate (C6H9O6Y)
- Yttrium(iii)chloride (YCl3)
- Yttrium(iii)oxide (Y2O3)
- Yttrium(iii)nitrate (Y(NO3)3)
Uniqueness: Yttrium(iii)neodecanoate is unique due to its organometallic nature and the presence of neodecanoate ligands, which provide it with distinct solubility and reactivity properties compared to other yttrium compounds. Its ability to form stable complexes and its applications in various fields make it a valuable compound in both research and industry .
特性
分子式 |
C30H60O6Y |
|---|---|
分子量 |
605.7 g/mol |
IUPAC名 |
2,2-dimethyloctanoic acid;yttrium |
InChI |
InChI=1S/3C10H20O2.Y/c3*1-4-5-6-7-8-10(2,3)9(11)12;/h3*4-8H2,1-3H3,(H,11,12); |
InChIキー |
JCQVKACOGKDHRK-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC(C)(C)C(=O)O.CCCCCCC(C)(C)C(=O)O.CCCCCCC(C)(C)C(=O)O.[Y] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1H-Isoindole-1,3(2H)-dione, 2,2'-[[5-(2-benzothiazolyl)-4-hydroxy-1,3-phenylene]bis(methylene)]bis-](/img/structure/B13828184.png)
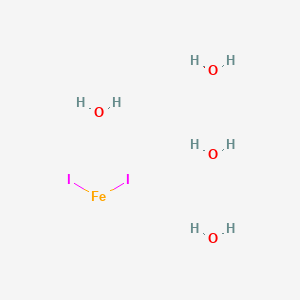


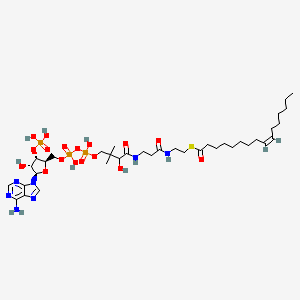
![6-[[(3R,4R,5R)-3-fluoro-3,4-dihydroxy-5-(1-hydroxyethyl)oxolan-2-yl]amino]-1H-pyrimidin-2-one](/img/structure/B13828219.png)

